2-[4-(dimethylamino)phenyl]-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
2-[4-(dimethylamino)phenyl]-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrimidine core with a thione group, makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 2-[4-(dimethylamino)phenyl]-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be achieved through several synthetic routes. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with appropriate reagents. For example, acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate can yield pyrimido[4,5-d]pyrimidines with various substituents . Another approach involves the use of Lawesson’s reagent or phosphorus pentasulfide as thionation agents to convert C=O groups into C=S groups in tricyclic pyrimidinone systems .
Chemical Reactions Analysis
2-[4-(dimethylamino)phenyl]-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its functional groups and alter its biological activity.
Substitution Reactions: Nucleophilic substitution reactions are common for pyrimidine derivatives.
Thionation: The conversion of carbonyl groups to thione groups using reagents like Lawesson’s reagent.
Common reagents used in these reactions include organolithium reagents, Lawesson’s reagent, and phosphorus pentasulfide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(dimethylamino)phenyl]-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: The compound can be used as a tool to study various biological pathways and molecular targets, including enzymes and receptors involved in disease processes.
Industrial Applications: Pyrimidine derivatives are also used in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other targets, such as DNA and RNA, affecting cellular processes and leading to its biological effects.
Comparison with Similar Compounds
2-[4-(dimethylamino)phenyl]-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be compared with other pyrimidine derivatives, such as:
Pyrimido[4,5-d]pyrimidines: These compounds have similar structures and exhibit a range of biological activities, including antiproliferative and antimicrobial effects.
Pyrido[2,3-d]pyrimidines: These derivatives are known for their anticancer and anti-inflammatory properties.
Pyrimidino[4,5-d][1,3]oxazines: These compounds are used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which combines a chromeno-pyrimidine core with a thione group, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19N3OS |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C20H19N3OS/c1-12-4-9-17-14(10-12)11-16-19(24-17)21-18(22-20(16)25)13-5-7-15(8-6-13)23(2)3/h4-10H,11H2,1-3H3,(H,21,22,25) |
InChI Key |
YCESALLCJDLVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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